5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone
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Overview
Description
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: is a natural flavonoid compound found in the herbs of Dodonaea viscosa. It is known for its yellow powder appearance and has a molecular formula of C27H30O7 with a molecular weight of 466.53 g/mol . This compound is part of the flavonoid family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves several steps, including the use of various reagents and catalysts.
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as the herbs of Dodonaea viscosa. The extraction process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
- 5,7,4’-Trihydroxy-3,6-dimethoxy-3-prenylflavone
- 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone
- 3’,4’,5,7-tetrahydroxy-3-methoxyflavone
Comparison: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is unique due to its specific prenylation pattern, which may contribute to its distinct biological activities. Compared to other similar flavonoids, it exhibits a broader range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZONEZZBRWOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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